molecular formula C8H10N2O B8686411 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde

5-Methyl-6-methylamino-2-pyridinecarboxaldehyde

Cat. No.: B8686411
M. Wt: 150.18 g/mol
InChI Key: XLOYWTUSXOWPRT-UHFFFAOYSA-N
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Description

5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl group at the 5th position, a methylamino group at the 6th position, and a formyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 5-Methyl-6-methylaminopyridine-2-carboxylic acid

    Reduction: 5-Methyl-6-methylaminopyridine-2-methanol

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives

Scientific Research Applications

5-Methyl-6-methylamino-2-pyridinecarboxaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new drugs for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the formyl group allows for potential interactions with nucleophiles, while the methylamino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridine-2-carboxaldehyde: Lacks the methylamino group at the 6th position.

    6-Methylpyridine-2-carboxaldehyde: Lacks the methyl group at the 5th position.

    2-Picoline-6-carboxaldehyde: Similar structure but with different substituents.

Uniqueness

5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is unique due to the presence of both a methyl group and a methylamino group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-methyl-6-(methylamino)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-3-4-7(5-11)10-8(6)9-2/h3-5H,1-2H3,(H,9,10)

InChI Key

XLOYWTUSXOWPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.33 g of (5-methyl-6-methylaminopyridin-2-yl)methanol (2.17 mmol) and 1.6 g of manganese dioxide (18.4 mmol) in 12 ml of chloroform is heated under reflux for 1 hour. The insoluble matter is removed by filtration on celite and then the solvent evaporated under vacuum. The title product is purified by chromatography on a silica column (eluent: chloroform). 0.25 g of a yellow solid is recovered.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

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